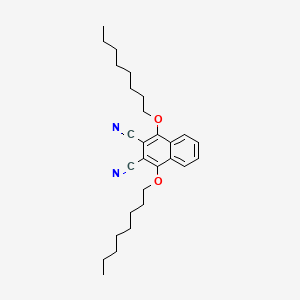
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two octyloxy groups attached to the naphthalene ring at positions 1 and 4, and two cyano groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-2,3-dicarbonitrile as the starting material.
Alkylation: The naphthalene-2,3-dicarbonitrile undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the octyloxy groups at positions 1 and 4 of the naphthalene ring.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano groups to amines.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: New derivatives with different alkyl or aryl groups replacing the octyloxy groups.
科学的研究の応用
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound can be used as a probe in biological studies to investigate interactions with biomolecules.
作用機序
The mechanism of action of 1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as electronic devices or biological systems.
類似化合物との比較
Similar Compounds
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of octyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, making it less hydrophobic.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups, resulting in different electronic properties.
Uniqueness
1,4-Bis(octyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of long alkyl chains (octyloxy groups), which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
116453-88-4 |
|---|---|
分子式 |
C28H38N2O2 |
分子量 |
434.6 g/mol |
IUPAC名 |
1,4-dioctoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-11-15-19-31-27-23-17-13-14-18-24(23)28(26(22-30)25(27)21-29)32-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
InChIキー |
NGIVSQMLYSSRMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


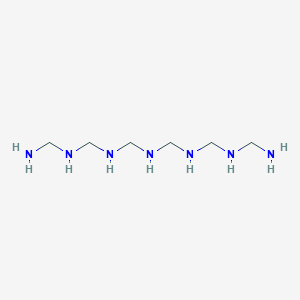
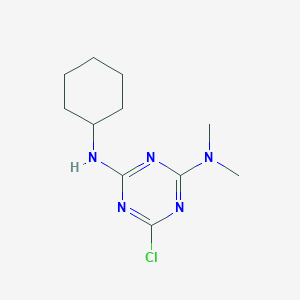
sulfanium bromide](/img/structure/B14297986.png)
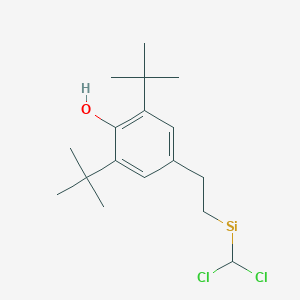
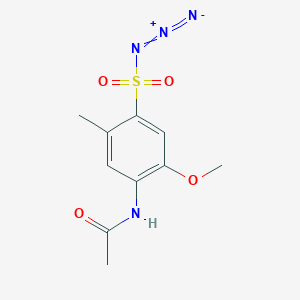
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
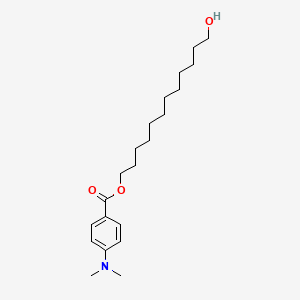
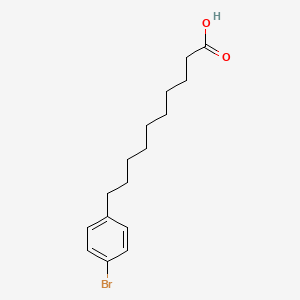
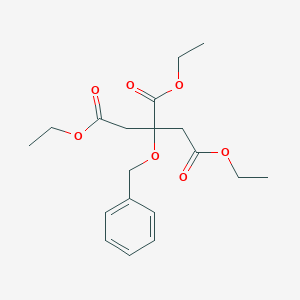
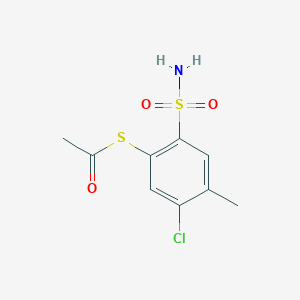
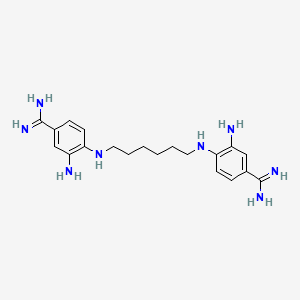
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
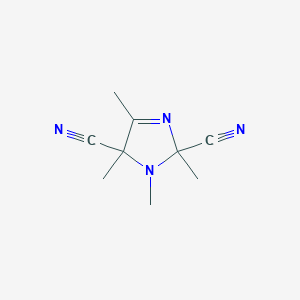
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
